molecular formula C13H26ClNO2 B2362914 Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride CAS No. 2137462-66-7

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride

Cat. No.: B2362914
CAS No.: 2137462-66-7
M. Wt: 263.81
InChI Key: PELDFOGWSIMGTO-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-cycloheptylacetate hydrochloride is a specialized organic compound featuring a cycloheptyl group (a seven-membered carbon ring) attached to the α-carbon of an amino-substituted acetic acid backbone. The compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents. Key characteristics include:

  • Purity: ≥95% .
  • Structural Features: The tert-butyl ester group provides steric protection, while the cycloheptyl moiety introduces significant bulk and lipophilicity.

Properties

IUPAC Name

tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)10-8-6-4-5-7-9-10;/h10-11H,4-9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELDFOGWSIMGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Characteristics and Properties

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride (CID 132342177) is characterized by the molecular formula C13H26ClNO2 and a molecular weight of 263.80 g/mol. The structure consists of a cycloheptyl ring attached to an alpha-carbon that also bears an amino group, with the carboxylic acid function protected as a tert-butyl ester. The compound exists as the hydrochloride salt, which enhances its stability and solubility in polar solvents.

The parent compound, tert-butyl 2-amino-2-cycloheptylacetate (CID 83225775), has a molecular weight of 227.34 g/mol and contains the same structural features without the hydrochloride component. Understanding the relationship between the free base and its salt form is crucial for developing effective synthetic strategies.

General Synthetic Approaches

Direct Esterification Methods

The most common approach to synthesizing tert-butyl amino acid esters involves the reaction of the corresponding amino acid with isobutylene in the presence of an acid catalyst. Several catalytic systems have been employed for this transformation, each with distinct advantages and limitations.

Sulfuric Acid Catalysis

Traditional methods have utilized sulfuric acid as a catalyst for the tert-butyl esterification reaction. However, this approach has significant limitations, including longer reaction times and potential side reactions. The process typically involves:

  • Suspension of the amino acid in dichloromethane or dioxane
  • Addition of isobutylene and sulfuric acid
  • Stirring under pressure in an autoclave for 4-5 days at room temperature
  • Washing with bicarbonate solution, water, and brine
  • Isolation of the product as the hydrochloride salt

While effective for many amino acids, this method has been noted to have limitations when applied to amino acids containing hydroxyl groups, as observed in the case of L-serine where only carboxyl esterification occurs without etherification of the hydroxyl group.

Alternative Acid Catalysts

To overcome the limitations of sulfuric acid catalysis, several alternative acid catalysts have been developed:

  • Para-toluenesulfonic acid (PTSA) : This catalyst has shown improved efficiency, with reaction times reduced to 2-3 days. A typical procedure involves taking the amino acid in dioxane, adding 1.5 equivalents of PTSA and isobutylene, and stirring under autoclave conditions.

  • Silica impregnated with sulfuric acid : This heterogeneous catalyst system has demonstrated good efficiency for the preparation of tert-butyl amino acid esters. The procedure involves suspending the amino acid in dichloromethane, adding the silica-supported catalyst and isobutylene, followed by stirring in an autoclave at room temperature for several days.

Perchloric Acid Method

An alternative approach utilizes perchloric acid as the catalyst for the esterification reaction. This method has been successfully applied to various amino acids, including glycine and alanine:

  • To a suspension of the amino acid (e.g., 50 mmol) in tert-butyl acetate (100 mL) at 0°C, perchloric acid (75 mmol) is added slowly
  • The reaction mixture is stirred at room temperature for 48 hours
  • The mixture is washed with water and 1.0 N hydrochloric acid solution
  • The aqueous solution is adjusted to pH ~9 with 10% sodium carbonate solution
  • The product is extracted with dichloromethane, dried, and purified by flash chromatography

This method has shown good yields (72-78%) for simple amino acids and could potentially be adapted for the preparation of cycloheptyl derivatives.

Specific Synthesis of this compound

Based on the general methods described above and the specific characteristics of cycloheptyl-containing compounds, the following synthetic routes are proposed for the preparation of this compound.

From 2-Cycloheptylglycine

This approach involves the direct esterification of 2-cycloheptylglycine:

  • Suspend 2-cycloheptylglycine (10 mmol) in dichloromethane (40 mL)
  • Add silica-supported sulfuric acid (2 equivalents) and isobutylene (300 mmol)
  • Stir the reaction mixture in an autoclave at room temperature for 4-5 days
  • Wash the reaction mixture with 10% sodium bicarbonate solution, water, and brine
  • Convert to the hydrochloride salt by treating with hydrogen chloride in a suitable solvent (e.g., diethyl ether or dioxane)

Via Amino Group Protection-Deprotection Strategy

For cases where direct esterification proves challenging, a protection-deprotection strategy can be employed:

  • Protect the amino group of 2-cycloheptylglycine with a suitable protecting group (e.g., tert-butyloxycarbonyl, Boc)
  • Esterify the protected amino acid using tert-butyl 2,2,2-trichloroacetimidate in dichloromethane/diethyl ether at 0°C
  • Remove the protecting group under appropriate conditions
  • Convert to the hydrochloride salt by treating with hydrogen chloride

This approach allows for more controlled reaction conditions and potentially higher yields, albeit with additional synthetic steps.

Two-Phase Method Using Phase-Transfer Catalysis

Phase-transfer catalysis offers another viable approach for the synthesis of tert-butyl amino acid esters:

  • Prepare a two-phase system with the amino acid and a phase-transfer catalyst in an organic solvent
  • Add a base (e.g., potassium carbonate) and tert-butyl bromide or isobutylene
  • Stir vigorously until the reaction is complete
  • Convert to the hydrochloride salt by treating with hydrogen chloride

This method is particularly useful for larger scale preparations and can offer improved reaction rates compared to conventional approaches.

Critical Parameters and Optimization

Several key parameters have been identified as critical for the successful preparation of tert-butyl amino acid ester hydrochlorides:

Reaction Time and Temperature

The esterification reaction is typically conducted at room temperature, with reaction times varying from 1-8 days depending on the catalyst system employed. The extended reaction times are a limitation of these methods, and optimization of reaction conditions to reduce the time required would be beneficial for industrial applications.

Solvent Selection

The choice of solvent significantly impacts the efficiency of the esterification reaction. Common solvents include:

  • Dichloromethane: Suitable for silica-supported acid catalyst systems
  • Dioxane: Preferred for PTSA-catalyzed reactions
  • tert-Butyl acetate: Acts as both solvent and reagent in some protocols

The ideal solvent should dissolve the starting materials adequately while promoting the reaction and facilitating product isolation.

Catalyst Efficiency

The choice of catalyst strongly influences reaction outcomes. A comparison of different catalytic systems is presented in Table 1.

Table 1: Comparison of Catalyst Systems for tert-Butyl Esterification

Catalyst Reaction Time Advantages Limitations
Sulfuric acid 4-5 days Widely available, inexpensive Longer reaction times, potential side reactions
PTSA 2-3 days Reduced reaction time, fewer side reactions Higher cost compared to sulfuric acid
Silica-H₂SO₄ 4-5 days Heterogeneous system, easier work-up Requires preparation of the supported catalyst
Perchloric acid 2 days Good yields, shorter reaction times Safety concerns due to perchlorate hazards

Conversion to Hydrochloride Salt

The conversion of the free base tert-butyl amino ester to its hydrochloride salt is a critical step in the preparation process. Several methods have been reported:

Direct Method

In this approach, the free base is treated with hydrogen chloride in a suitable solvent:

  • Dissolve the free base tert-butyl ester in diethyl ether or dioxane
  • Cool the solution to 0-5°C
  • Bubble hydrogen chloride gas through the solution or add a solution of hydrogen chloride in the appropriate solvent
  • Collect the precipitated hydrochloride salt by filtration

This method typically provides high yields of the hydrochloride salt and is suitable for most tert-butyl amino acid esters.

Two-Step Process

An alternative approach involves:

  • Converting the amino acid to its tert-butyl ester using one of the methods described above
  • Isolating the free base tert-butyl ester
  • Dissolving the free base in a minimum amount of anhydrous solvent (e.g., diethyl ether)
  • Adding a solution of hydrogen chloride in the same solvent
  • Collecting the precipitated hydrochloride salt

This two-step process may offer improved purity in some cases, particularly for compounds prone to side reactions.

Advantages of the Hydrochloride Salt Form

The preparation of tert-butyl 2-amino-2-cycloheptylacetate as its hydrochloride salt offers several advantages:

  • Enhanced stability compared to the free base
  • Improved crystallinity, facilitating purification and handling
  • Better solubility in polar solvents
  • Reduced hygroscopicity
  • Precise stoichiometry for subsequent reactions

These benefits make the hydrochloride salt the preferred form for storage, characterization, and use in further synthetic applications.

Analytical Characterization

The characterization of this compound typically involves several analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H and ¹³C NMR spectra provide crucial structural information. Key signals include:

  • ¹H NMR: Signals for the tert-butyl group (singlet around 1.45 ppm), cycloheptyl ring protons (multiple signals between 1.2-2.0 ppm), and the alpha-proton (if present)
  • ¹³C NMR: Signals for the carbonyl carbon (around 170 ppm), quaternary carbon of the tert-butyl group (around 81 ppm), and the alpha-carbon (around 60 ppm)

Infrared (IR) Spectroscopy : Characteristic absorption bands include:

  • N-H stretching (3300-3500 cm⁻¹)
  • C=O stretching (1730-1750 cm⁻¹)
  • C-O stretching (1150-1250 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak corresponding to [M-HCl]⁺ at m/z 227
  • Fragment ions resulting from the loss of the tert-butyl group (m/z 171)
  • Fragments corresponding to the cycloheptyl moiety

X-ray Crystallography

For definitive structural characterization, X-ray crystallography provides unambiguous confirmation of the three-dimensional structure, including absolute configuration if the compound contains stereogenic centers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-cycloheptylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative overview of tert-butyl 2-amino-2-cycloheptylacetate hydrochloride and two structurally related compounds:

Parameter tert-Butyl 2-amino-2-cycloheptylacetate Hydrochloride tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate tert-Butyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride
Molecular Formula Not specified in sources C₁₇H₂₅NO₄ C₁₀H₂₀ClNO₂
Molecular Weight Not specified 307.4 g/mol 221.73 g/mol
Key Functional Groups Cycloheptyl, tert-butyl ester, amino hydrochloride Hydroxymethyl, methoxyphenyl, pyrrolidine, tert-butyl ester Cyclopropylmethyl, amino hydrochloride, tert-butyl ester
Purity ≥95% Not specified ≥95%
Applications Likely pharmaceutical intermediates (inferred) Laboratory chemical research and development Pharmaceuticals, agrochemicals, material science
Safety Profile Not specified No known hazards; limited toxicological data High purity with no explicit hazards reported

Key Differences and Implications

Cycloheptyl vs. Cyclopropylmethyl Groups: The cycloheptyl group in the target compound introduces greater steric bulk and conformational flexibility compared to the cyclopropylmethyl group in C₁₀H₂₀ClNO₂. This may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) but reduce solubility in aqueous media .

Amino Substituents: The hydrochloride salt form in both the target compound and C₁₀H₂₀ClNO₂ improves aqueous solubility, a critical factor for bioavailability in pharmaceuticals.

Pyrrolidine Derivative (C₁₇H₂₅NO₄): The pyrrolidine ring and methoxyphenyl group in this compound suggest applications in central nervous system (CNS) drug development, where such motifs are common.

Biological Activity

Tert-butyl 2-amino-2-cycloheptylacetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H24ClN1O2
  • Molecular Weight : 249.78 g/mol
  • CAS Number : 1211586-09-2

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Amino Acid Transport : The compound acts as a substrate for amino acid transport systems in mammalian cells, particularly through system A, which is sodium-dependent. This mechanism is crucial for cellular uptake and metabolism .
  • Cell Cycle Regulation : It has been shown to influence cell cycle progression and apoptosis, suggesting a role in cancer therapeutics. Specifically, it may activate pathways involved in cell survival and proliferation .
  • Neuronal Signaling : The compound interacts with neurotransmitter systems, indicating potential applications in neuropharmacology. It may modulate receptors involved in neuronal signaling pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityObservations
Study 1Amino Acid TransportDemonstrated effective uptake in 9L rat gliosarcoma cells via system A transport .
Study 2Apoptosis InductionInduced apoptosis in cancer cell lines, with significant effects on cell viability .
Study 3Neuronal ModulationInfluenced neurotransmitter release and receptor activity in neuronal cultures .

Case Study 1: Tumor Uptake and Distribution

In a study involving the administration of this compound to rats with intracranial tumors, the compound showed high tumor-to-normal brain ratios, indicating its potential as a therapeutic agent for brain tumors. The ratios ranged from 20:1 to 115:1, suggesting effective targeting of tumor tissues while minimizing effects on healthy brain tissue .

Case Study 2: Neuropharmacological Effects

Another study investigated the effects of the compound on neuronal signaling pathways. It was found to enhance synaptic transmission and promote neuroprotective effects in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Anti-Cancer Activity : The compound has shown promise in various cancer models, particularly due to its ability to induce apoptosis and inhibit tumor growth through modulation of specific signaling pathways.
  • Neuroprotective Properties : Its ability to influence neurotransmitter systems suggests potential use in treating neurological disorders.
  • Transport Mechanisms : Understanding its transport mechanisms can aid in designing more effective drug delivery systems targeting specific tissues or cells.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-amino-2-cycloheptylacetate hydrochloride, and how can purity (>95%) be ensured?

The synthesis typically involves coupling cycloheptylacetic acid derivatives with tert-butyl protecting groups, followed by amination and hydrochlorination. For purity assurance, methods like recrystallization (using solvents such as methanol/ethyl acetate) and chromatography (e.g., silica gel with gradient elution) are critical. Analytical techniques like HPLC or LC-MS should confirm purity ≥95%, as highlighted in studies on structurally similar tert-butyl-protected amines .

Q. How can researchers characterize the molecular structure of this compound?

Key characterization tools include:

  • NMR spectroscopy : To confirm cycloheptyl and tert-butyl group integration (e.g., 1H^1H-NMR for cycloheptyl protons at δ 1.2–2.1 ppm and tert-butyl singlets at δ 1.4 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : To verify molecular ion peaks matching the molecular formula (C13_{13}H26_{26}ClNO2_2).
  • X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What are the recommended storage conditions to maintain stability?

Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester or amine hydrochloride. Stability studies on analogous compounds show degradation >5% after 6 months at room temperature due to moisture sensitivity .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomeric forms of this compound?

Use chiral stationary phase chromatography (e.g., Chiralpak AD-H or OD-H columns) with hexane/isopropanol mobile phases. For preparative-scale separation, kinetic resolution via enzymatic catalysis (e.g., lipase-mediated ester hydrolysis) has been applied to similar tert-butyl amino esters .

Q. What strategies mitigate side reactions during the amination step?

  • Temperature control : Maintain reactions at 0–5°C to suppress over-alkylation.
  • Protecting group optimization : Use Boc (tert-butoxycarbonyl) or Fmoc groups to temporarily shield the amine during synthesis, as demonstrated in peptide chemistry .
  • Catalyst selection : Employ palladium or nickel catalysts for selective amination, reducing byproduct formation .

Q. How can researchers resolve contradictions in solubility data across studies?

Solubility discrepancies often arise from polymorphic forms or counterion effects. Systematic studies under controlled conditions (e.g., pH 7.4 buffer vs. organic solvents) are recommended. For example, tert-butyl-protected amines show higher solubility in dichloromethane (>50 mg/mL) but <1 mg/mL in water, requiring solvent optimization for biological assays .

Q. What analytical methods are suitable for quantifying trace impurities?

  • UPLC-MS/MS : Detects impurities at <0.1% levels by monitoring characteristic fragment ions (e.g., m/z 154 for cycloheptyl fragments).
  • ICP-OES : Quantifies residual metal catalysts (e.g., Pd <10 ppm) from synthesis steps .

Methodological Tables

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)ConditionsReference
Dichloromethane>5025°C, inert atmosphere
Methanol30–4025°C
Water<1pH 7.4

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H-NMRδ 1.4 (s, 9H, tert-butyl), δ 2.5 (m, cycloheptyl)
ESI-MS[M+H]+^+ at m/z 264.1

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